molecular formula C40H71NO5 B3428006 Pyridoxine dipalmitate CAS No. 635-38-1

Pyridoxine dipalmitate

Cat. No. B3428006
CAS RN: 635-38-1
M. Wt: 646.0 g/mol
InChI Key: RCYWWJBNPIWJMJ-UHFFFAOYSA-N
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Description

Pyridoxine dipalmitate is an oil-soluble derivative of vitamin B6 with improved percutaneous absorption and stability . It is effective for acne, rough skin, dandruff, and sunburn . It is a water-soluble vitamin used in the prophylaxis and treatment of vitamin B6 deficiency and peripheral neuropathy in those receiving isoniazid .


Synthesis Analysis

The known synthesis of “Ichiba acid”, 2-methyl-3-hydroxypyridine 4,5-dicarboxylic acid (VII), starting from ethyl acetylpyruvate and cyanoacetamide, has been reinvestigated and simplified .


Molecular Structure Analysis

Pyridoxine dipalmitate has a molecular formula of C40H71NO5 . Its molecular weight is 646.0 g/mol . The IUPAC name is [4- (hexadecanoyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl hexadecanoate .


Chemical Reactions Analysis

Pyridoxine dipalmitate has been found to inhibit azo-initiated peroxidation of linoleic acid more efficiently than α-tocopherol in a water/chlorobenzene two-phase system containing N-acetylcysteine as a reducing agent in the aqueous phase .


Physical And Chemical Properties Analysis

The key electronic and spectroscopic properties of vitamin B6 (pyridoxine) and some of its main charged and protonated/deprotonated species are explored using hybrid density functional theory (DFT) methods including polarized solvation models .

Scientific Research Applications

Anticancer Agent

Pyridoxine derivatives, including Pyridoxine dipalmitate, have been studied for their potential as anticancer agents . Various epidemiological, in vivo, and in vitro studies have been conducted to study the cancer prevention and treatment properties of these molecules .

Antioxidant Properties

Research suggests that Pyridoxine’s antioxidant properties can be derived from its active participation in ROS reactions . Pyridoxine’s high antioxidant activity is due to the availability of both hydroxyl (–OH) and amine (–NH 2 ) substituents on the pyridine ring, which can effectively interact with peroxy radicals .

Nervous System Function

Pyridoxine dipalmitate has been used to investigate the impact of vitamin B6 on the nervous system . Vitamin B6 plays a crucial role in the proper functioning of the nervous system .

Immune System Function

The impact of vitamin B6 on the immune system has also been explored using Pyridoxine dipalmitate . Vitamin B6 is essential for the proper functioning of the immune system .

Metabolism

Pyridoxine dipalmitate has been used to study the role of vitamin B6 in metabolism . Vitamin B6 plays a crucial role in metabolism, including energy metabolism .

Absorption of Other Pyridoxine Derivatives and Minerals

The influence of Pyridoxine dipalmitate on the absorption of other pyridoxine derivatives and minerals has been explored .

Neurotransmitter Synthesis

Pyridoxine dipalmitate has been used to study its involvement in neurotransmitter synthesis . Vitamin B6 is involved in the synthesis of neurotransmitters .

Energy Metabolism

Pyridoxine dipalmitate has been used to study its involvement in energy metabolism . Vitamin B6 is involved in energy metabolism .

Mechanism of Action

Target of Action

Pyridoxine dipalmitate is a derivative of pyridoxine, also known as vitamin B6 . The primary targets of pyridoxine dipalmitate are the enzymes involved in the metabolism of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid . These enzymes require the active form of vitamin B6, pyridoxal 5’-phosphate (PLP), as a coenzyme .

Mode of Action

Pyridoxine dipalmitate is converted to pyridoxal 5’-phosphate (PLP) in the body . PLP, as the coenzyme form of vitamin B6, participates in numerous biochemical reactions essential for the metabolism of amino acids, fatty acids, and carbohydrates . It is involved in the synthesis of neurotransmitters such as serotonin and norepinephrine .

Pharmacokinetics

The unphosphorylated parts of pyridoxine are absorbed by passive diffusion in the jejunum and ileum . The phosphorylated parts, on the other hand, are absorbed after being dephosphorylated by alkaline phosphatase in the small intestine . This process affects the bioavailability of pyridoxine and its derivatives.

Result of Action

The action of pyridoxine dipalmitate results in a variety of molecular and cellular effects. For instance, vitamin B6 deficiency can result in altered lymphocyte differentiation and maturation, reduced delayed-type hypersensitivity responses, impaired antibody production, decreased lymphocyte proliferation, and decreased interleukin (IL)-2 production .

Action Environment

The action, efficacy, and stability of pyridoxine dipalmitate can be influenced by various environmental factors. For example, a patented formulation contains pyridoxine 3,4-dicaprylate and pyridoxine 3,4-dipalmitate along with lemon grass (active ingredient) to activate the cell and to provide protection against UV . Apart from these, pyridoxine derivatives play important roles as antioxidants, androgen receptor antagonists, and more .

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The Pyridoxine Dipalmitate market presents a captivating array of competition, where the ability to adjust and come up with new ideas are crucial factors for achieving success . The future demand and key players in the Pyridoxine Dipalmitate market are poised to play pivotal roles in shaping the industry’s trajectory .

properties

IUPAC Name

[4-(hexadecanoyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H71NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-38(42)45-33-36-32-41-35(3)40(44)37(36)34-46-39(43)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32,44H,4-31,33-34H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYWWJBNPIWJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCCCCCCCCCC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H71NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212902
Record name Pyridoxine 3,4-dipalmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridoxine dipalmitate

CAS RN

31229-74-0, 635-38-1
Record name Palmitic acid, diester with 5-hydroxy-6-methylpyridine-3,4-dimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031229740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxine 3,4-dipalmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palmitic acid, diester with 5-hydroxy-6-methylpyridine-3,4-dimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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